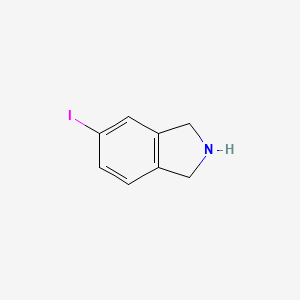

5-Iodoisoindoline

Descripción general

Descripción

Synthesis Analysis

Isoindolinone synthesis has been achieved via one-pot type transition metal-catalyzed C−C bond-forming reactions . The synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Molecular Structure Analysis

5-Iodoisoindoline contains a total of 19 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

Isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The biological screening results indicated that all synthesized compounds displayed potent inhibitory activity with IC 50 values ranging from 2.1 to 7.4 μM .Physical And Chemical Properties Analysis

5-Iodoisoindoline is a heterocyclic organic compound with the molecular formula C8H8IN . It is a white to off-white crystalline powder.Aplicaciones Científicas De Investigación

EPR Oximetry Probes

Isoindoline nitroxides, related to 5-Iodoisoindoline, are explored for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes. Their low cytotoxicity, moderate biological reduction rates, and favorable EPR characteristics make them suitable for studying viable biological systems. Specific studies focused on various anionic, cationic, and neutral nitroxides, including their isotopically labeled analogs, for in vivo EPR oximetry applications, demonstrating their sensitivity to oxygen concentration and potential for enhancing signal intensity (Khan et al., 2011).

SPECT Imaging and Brain Receptor Studies

Several studies have utilized derivatives of 5-Iodoisoindoline, such as 5-Iodo-6-Nitroquipazine and 5-Iodo-A-85380, for Single Photon Emission Computed Tomography (SPECT) imaging. These compounds have been effective in imaging brain serotonin reuptake sites and nicotinic acetylcholine receptors in primates. Their properties, including high brain uptake and specificity for certain receptor subtypes, make them suitable for non-invasive brain imaging and studying receptor distribution and function (Jagust et al., 1993), (Chefer et al., 1998).

Radioligand Development

5-Iodo-A-85380, a variant of 5-Iodoisoindoline, has been developed as a specific radioligand for α4β2 nicotinic acetylcholine receptors. Its high affinity and selectivity, along with features like low toxicity and high specific-to-nonspecific binding ratio, make it superior for in vitro and in vivo studies of these receptors. This compound is significant for its potential use in imaging techniques and receptor studies in neurological research (Mukhin et al., 2000).

Synthesis of Heterocyclic Compounds

5-Iodoisoindoline derivatives have been used in the synthesis of various heterocyclic compounds, including tetrahydroisoquinolines and benzazepines. These synthetic processes are important for developing new pharmaceuticals and exploring chemical properties of these compounds (Tietze et al., 2000).

Safety and Hazards

Direcciones Futuras

Isoindoline derivatives have been found to inhibit acetylcholinesterase, which is significant in the treatment of Alzheimer’s disease . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions in the development of treatments for Alzheimer’s disease.

Mecanismo De Acción

Target of Action

5-Iodoisoindoline, an isoindoline derivative, primarily targets the ADAMTS-4/5 enzymes . These enzymes play a crucial role in the degradation of cartilage, which is a key factor in the development of osteoarthritis . By inhibiting these enzymes, 5-Iodoisoindoline can potentially reduce joint pain and restore normal function .

Mode of Action

It is known that isoindoline derivatives, like 5-iodoisoindoline, bind with high affinity to multiple receptors . This binding can lead to various biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects .

Biochemical Pathways

5-Iodoisoindoline, as an isoindoline derivative, may affect several biochemical pathways. Isoindoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Iodoisoindoline could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

Isoindoline derivatives are generally known for their good drug-like properties

Result of Action

The result of 5-Iodoisoindoline’s action is likely to be multifaceted due to its potential influence on various biological activities. For instance, its anti-inflammatory activity could lead to a reduction in inflammation, while its anticancer activity could potentially inhibit the growth of cancer cells . .

Propiedades

IUPAC Name |

5-iodo-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDJKTRBNHCJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727833 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905274-25-1 | |

| Record name | 5-Iodo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

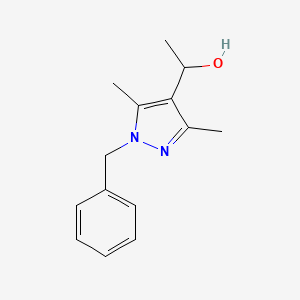

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)

![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)

![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)